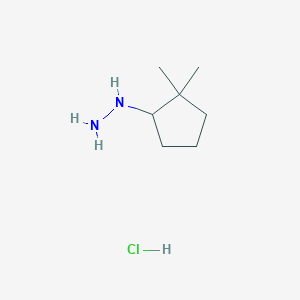

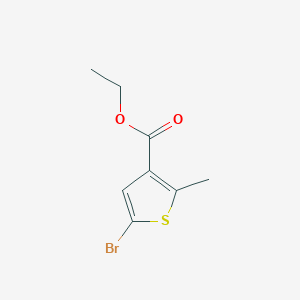

5-Bromo-6-fluoroindole-3-acetic acid

Overview

Description

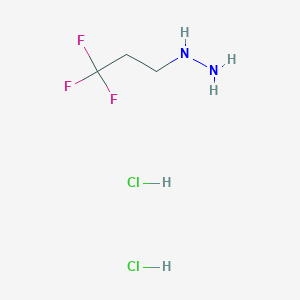

5-Bromo-6-fluoroindole-3-acetic acid (BFIA) is a chemical compound that belongs to the family of indole-acetic acids. It is used as a reactant/reagent for the design, synthesis, and evaluation of novel auxin mimic herbicides for weed control activity .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Bromo-6-fluoroindole-3-acetic acid, has been a topic of interest in recent research . The synthesis involves the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists .Molecular Structure Analysis

The molecular formula of 5-Bromo-6-fluoroindole-3-acetic acid is C10H7BrFNO2. The molecular weight of the compound is 272.07 g/mol.Scientific Research Applications

Fluorinated Compounds in Antifungal and Anticancer Applications

Antifungal Applications

Research has explored the pharmacology, clinical indications, pharmacokinetics, toxicity, and drug interactions of fluorinated compounds like flucytosine, which, after being taken up by fungal cells, is converted into metabolites that inhibit fungal RNA and DNA synthesis. This demonstrates the potential utility of fluorinated compounds in treating systemic mycoses such as cryptococcosis, candidosis, and aspergillosis (Vermes, Guchelaar, & Dankert, 2000).

Anticancer Applications

The chemotherapeutic treatment of advanced colorectal cancer has been significantly reliant on fluorinated pyrimidines like 5-fluorouracil (5-FU), demonstrating the critical role of fluorinated compounds in cancer therapy. Efforts to enhance the efficacy of 5-FU through combinations with other agents highlight the ongoing research to optimize fluorinated compounds in clinical oncology (Abbruzzese & Levin, 1989).

Visualization Techniques in Microbiology

- Soil Microorganism Visualization: Fluorescence microscopy, utilizing fluorochromes, has been employed for the direct observation of soil microorganisms, demonstrating the use of fluorinated compounds in enhancing visualization techniques in microbiological studies. This application underlines the potential of fluorinated molecules in scientific research aimed at understanding microbial distribution and behavior (Li, Dick, & Tuovinen, 2004).

Catalysts in Organic Transformations

- Organic Synthesis: Research into the use of silica supported Brönsted acids as catalysts in organic transformations highlights the importance of fluorinated acids in facilitating various chemical reactions. This area of study exemplifies the utility of fluorinated compounds in enhancing the efficiency and environmental friendliness of chemical processes (Kaur, Sharma, & Bedi, 2015).

Potential Applications in Tumor Visualization and Therapy

- Tumor Visualization and Therapy: The use of 5-aminolevulinic acid (5-ALA) in producing tumor-specific fluorescence during surgeries for gliomas suggests a potential application area for fluorinated indole derivatives in medical diagnostics and treatment, particularly in enhancing the visibility of malignant tissues during surgical resections (Traylor et al., 2021).

Safety And Hazards

Future Directions

Indole derivatives, including 5-Bromo-6-fluoroindole-3-acetic acid, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted in recent research .

properties

IUPAC Name |

2-(5-bromo-6-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINOWFDXOKWOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoroindole-3-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)

![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)

![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)